molecular formula C15H31N3 B1426297 N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine CAS No. 1284821-05-1

N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine

Cat. No. B1426297
CAS RN: 1284821-05-1
M. Wt: 253.43 g/mol
InChI Key: BEIYSQXZKXNNHT-UHFFFAOYSA-N
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Description

“N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine” is a chemical compound with the CAS Number: 1284821-05-1 . Its IUPAC name is N-[4-(4-propyl-1-piperazinyl)pentyl]cyclopropanamine . The molecular weight of this compound is 253.43 .


Molecular Structure Analysis

The molecule contains a total of 50 bonds, including 19 non-H bonds, 8 rotatable bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 2 tertiary amine(s) (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.43 . The InChI Code for the compound is 1S/C15H31N3/c1-3-9-17-10-12-18(13-11-17)14(2)5-4-8-16-15-6-7-15/h14-16H,3-13H2,1-2H3 .

Scientific Research Applications

Neurotransmitter Regulation

This compound has been identified as a potential non-imidazole histamine H3 receptor antagonist . Histamine H3 receptors play a crucial role in the central nervous system by regulating the release of various neurotransmitters. Antagonists of these receptors can be used to enhance wakefulness, increase cognitive functions, and may have therapeutic applications in conditions like narcolepsy, Alzheimer’s disease, and attention deficit hyperactivity disorder (ADHD).

Pharmacokinetics Analysis

The compound’s physicochemical properties, pharmacokinetics, drug-likeness, and bioavailability radar have been assessed, confirming its potential for pharmaceutical utility . This includes its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing new medications.

Material Science

In material science, the compound’s structural parameters have been determined by X-ray crystallography . Understanding the crystal structure is essential for the design of new materials with specific properties, such as polymers or catalysts that could be used in various industrial applications.

Chemical Synthesis

The compound serves as a building block in chemical synthesis . Its unique structure can be utilized to create a variety of derivatives, which can then be screened for various biological activities or used in the synthesis of complex molecules.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic methods to identify, quantify, or purify the components of a mixture .

Life Science Research

As a potential H3 receptor antagonist, this compound can be used in life science research to study the histamine pathway and its implications in various biological processes and diseases .

Drug Development

The compound’s potential as a lead for non-imidazole histamine H3 receptor antagonists makes it valuable in drug development . It could lead to the creation of new classes of drugs that target the histamine H3 receptor with fewer side effects than current treatments.

Crystal Growth and Structure

The study of its low-temperature crystal structures provides insights into the crystallization process, which is vital for the development of new pharmaceuticals and the improvement of existing drug formulations .

properties

IUPAC Name

N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3/c1-3-9-17-10-12-18(13-11-17)14(2)5-4-8-16-15-6-7-15/h14-16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIYSQXZKXNNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(C)CCCNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine

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